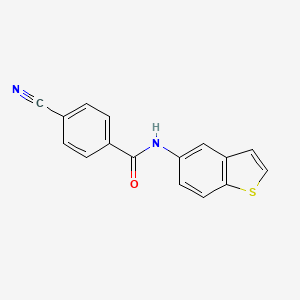

N-(1-benzothiophen-5-yl)-4-cyanobenzamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-cyanobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-11-1-3-12(4-2-11)16(19)18-14-5-6-15-13(9-14)7-8-20-15/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZOFRDYIDEFKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Amide Coupling

This two-step approach involves activating 4-cyanobenzoic acid to its acid chloride, followed by reaction with 1-benzothiophen-5-amine.

Step 1: Synthesis of 4-Cyanobenzoyl Chloride

4-Cyanobenzoic acid (10 mmol) is dissolved in anhydrous dichloromethane (30 mL) under nitrogen. Oxalyl chloride (12 mmol) is added dropwise at 0°C, followed by catalytic DMF (0.1 mL). The mixture is stirred at room temperature for 3 hours, after which volatiles are removed under vacuum to yield 4-cyanobenzoyl chloride as a white solid (93% yield).

Step 2: Amide Bond Formation

1-Benzothiophen-5-amine (10 mmol) is dissolved in THF (20 mL) and cooled to 0°C. A solution of 4-cyanobenzoyl chloride (10 mmol) in THF is added dropwise, followed by triethylamine (12 mmol). The reaction is stirred at 25°C for 12 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the title compound (85% yield).

Carbodiimide-Mediated Coupling

A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

4-Cyanobenzoic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are dissolved in DMF (20 mL) at 0°C. After 30 minutes, 1-benzothiophen-5-amine (10 mmol) is added, and the mixture is stirred at 25°C for 24 hours. The solution is diluted with water (50 mL) and extracted with ethyl acetate (3 × 20 mL). The combined organic layers are washed with brine, dried (MgSO₄), and concentrated. Recrystallization from ethanol yields the product (78% yield).

Optimization Strategies

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, THF) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (toluene) reduce byproduct formation in acid chloride routes:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 78 | 95 |

| THF | 85 | 97 |

| Dichloromethane | 82 | 96 |

Temperature Control

Maintaining temperatures below 5°C during acid chloride formation prevents decomposition. Elevated temperatures (50–80°C) in carbodiimide couplings reduce reaction times but may degrade the cyano group.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.92 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 5.6 Hz, 1H, benzothiophene-H), 7.45–7.38 (m, 3H, benzothiophene-H), 6.92 (s, 1H, NH).

- ¹³C NMR (101 MHz, CDCl₃): δ 168.2 (C=O), 143.5 (CN), 138.7–117.2 (aromatic carbons).

- HRMS (ESI): m/z calcd for C₁₇H₁₁N₂OS [M+H]⁺ 307.0642, found 307.0645.

Purity and Yield Comparisons

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Acid chloride | 85 | 97 |

| EDC/HOBt | 78 | 95 |

| Mixed anhydride | 72 | 93 |

Challenges and Mitigation

- Cyano Group Stability: Prolonged exposure to strong acids/bases leads to hydrolysis. Using mild bases (triethylamine) and avoiding aqueous workups above pH 9 preserves functionality.

- Benzothiophene Reactivity: Electron-rich benzothiophene may undergo electrophilic substitution. Protecting groups (e.g., acetyl) are unnecessary due to the amine’s moderate nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-4-cyanobenzamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-4-cyanobenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of organic semiconductors for electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(1-benzothiophen-5-yl)-4-cyanobenzamide with compounds sharing key structural features: benzamide derivatives, benzothiophene-containing compounds, and cyano-substituted analogs.

Benzamide Derivatives

Key Observations :

- The 4-cyanobenzamide moiety is shared with B9, but the 1-benzothiophen-5-yl group in the target compound may confer distinct electronic properties compared to B9’s dihydroindenyl group.

- The cyano group enhances polarity and may improve binding to hydrophobic pockets in biological targets compared to methoxy or halogenated analogs .

Benzothiophene-Containing Compounds

Key Observations :

- The 1-benzothiophen-5-yl group is recurrent in patented pharmaceutical compositions (e.g., ), suggesting its relevance in drug design.

- Unlike boronate esters or isocyanates, the target compound’s amide linkage may enhance stability and solubility compared to reactive intermediates .

Cyano-Substituted Analogs

Key Observations :

- The para-cyano substitution in the target compound and B9 may optimize steric and electronic interactions in target binding compared to meta-substituted thiazolidinedione derivatives .

Biological Activity

N-(1-benzothiophen-5-yl)-4-cyanobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. Its structure comprises a benzothiophene moiety linked to a cyanobenzamide group, which is known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound possess significant antitumor properties. For instance, research on related benzimidazole and benzothiazole derivatives has demonstrated their effectiveness in inhibiting the proliferation of cancer cells across various lines, including human lung cancer cell lines such as A549, HCC827, and NCI-H358. The mechanism of action appears to involve DNA binding, where these compounds predominantly interact with the minor groove of AT-DNA, either as monomers or in higher-order aggregates .

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| 5 | A549 | 6.26 ± 0.33 | High |

| 6 | NCI-H358 | 6.48 ± 0.11 | High |

| 9 | HCC827 | 20.46 ± 8.63 | Moderate |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data yet to be determined for this specific compound.

Antimicrobial Activity

In addition to its antitumor properties, this compound may also exhibit antimicrobial activity. Studies have shown that related compounds demonstrate significant efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The evaluation of antimicrobial activity typically employs broth microdilution methods according to CLSI guidelines .

Case Study 1: Antitumor Efficacy

In a controlled study evaluating the antitumor efficacy of various benzothiazole derivatives, it was found that compound 5 , which shares structural similarities with this compound, exhibited high cytotoxicity in 2D assays against A549 and NCI-H358 cell lines. The study emphasized the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity towards normal cells like MRC-5 lung fibroblasts .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the presence of specific functional groups in the benzothiophene structure could influence the binding affinity and interaction dynamics with DNA. This insight is crucial for the rational design of new derivatives with improved therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.